2-Chloro-4-(pent-4-en-1-yloxy)pyridine 2-Chloro-4-(pent-4-en-1-yloxy)pyridine
Brand Name: Vulcanchem
CAS No.: 1500970-52-4
VCID: VC3086291
InChI: InChI=1S/C10H12ClNO/c1-2-3-4-7-13-9-5-6-12-10(11)8-9/h2,5-6,8H,1,3-4,7H2
SMILES: C=CCCCOC1=CC(=NC=C1)Cl
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol

2-Chloro-4-(pent-4-en-1-yloxy)pyridine

CAS No.: 1500970-52-4

Cat. No.: VC3086291

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-(pent-4-en-1-yloxy)pyridine - 1500970-52-4

Specification

CAS No. 1500970-52-4
Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
IUPAC Name 2-chloro-4-pent-4-enoxypyridine
Standard InChI InChI=1S/C10H12ClNO/c1-2-3-4-7-13-9-5-6-12-10(11)8-9/h2,5-6,8H,1,3-4,7H2
Standard InChI Key ROABVPUTZKBCHZ-UHFFFAOYSA-N
SMILES C=CCCCOC1=CC(=NC=C1)Cl
Canonical SMILES C=CCCCOC1=CC(=NC=C1)Cl

Introduction

Physical and Chemical Properties

Basic Physicochemical Characteristics

The available data on 2-Chloro-4-(pent-4-en-1-yloxy)pyridine provides some basic physical and chemical properties, though many specific parameters remain undetermined according to the current literature. Table 1 summarizes the known properties of this compound:

PropertyValue
Common Name2-Chloro-4-(pent-4-en-1-yloxy)pyridine
CAS Number1500970-52-4
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
Flash PointNot Available

The presence of both the chlorine atom and the unsaturated alkyl chain confers specific reactivity patterns to this molecule that distinguish it from other pyridine derivatives .

Electronic and Structural Properties

The electronic properties of 2-Chloro-4-(pent-4-en-1-yloxy)pyridine are influenced by several structural features:

  • The electron-withdrawing nature of the pyridine nitrogen

  • The electronegative chlorine atom at position 2

  • The electron-donating alkoxy group at position 4

  • The π-system of the terminal alkene

These electronic characteristics would affect the compound's reactivity in various chemical transformations, particularly in nucleophilic aromatic substitution reactions at the carbon bearing the chlorine atom and in addition reactions at the terminal alkene.

Analytical TechniqueExpected Features
1H NMRSignals for pyridine ring protons (6.5-8.5 ppm)
Methylene protons of the pentyl chain (1.5-4.5 ppm)
Terminal alkene protons (4.9-5.9 ppm)
13C NMRSignals for pyridine carbons (140-165 ppm)
Methylene carbons (25-70 ppm)
Alkene carbons (115-140 ppm)
IR SpectroscopyC=C stretching (1620-1680 cm⁻¹)
C-O stretching (1000-1300 cm⁻¹)
Pyridine ring vibrations
Mass SpectrometryMolecular ion peak at m/z 197
Fragmentation patterns reflecting loss of the pentyl chain

These predicted spectroscopic features would be important for confirming the structure and purity of synthesized 2-Chloro-4-(pent-4-en-1-yloxy)pyridine.

Synthesis Methods and Approaches

Synthetic ApproachStarting MaterialsReaction ConditionsKey Considerations
Nucleophilic Aromatic Substitution2,4-dichloropyridine
Pent-4-en-1-ol
Base (e.g., K2CO3, NaH)
Polar aprotic solvent
Moderate temperature
Selective substitution at the 4-position
Avoiding polymerization of the alkene
Mitsunobu Reaction2-chloro-4-hydroxypyridine
Pent-4-en-1-ol
DIAD or DEAD
Triphenylphosphine
THF or other ether solvent
Mild conditions
Compatible with sensitive functional groups
Williamson Ether Synthesis2-chloro-4-hydroxypyridine
Pent-4-en-1-yl bromide or tosylate
Base (K2CO3, NaOH)
DMF or acetone
Heat
Efficient and straightforward
Potential side reactions at the alkene

Similar approaches are employed in the synthesis of related compounds, such as the preparation of 2-chloro-4-aminopyridine described in patent literature and the functionalization strategies for trifluoromethylated pyridines discussed in recent research .

Related Synthetic Methodologies

Recent developments in pyridine chemistry may provide additional routes for the synthesis of 2-Chloro-4-(pent-4-en-1-yloxy)pyridine. For instance, the intramolecular Minisci reaction reported for the construction of trifluoromethylated pyridines in aqueous media suggests potential methods for the functionalization of pyridine rings that could be adapted for our target compound.

Structural FeaturePotential Contribution to BioactivityComparable Bioactive Compounds
2-Chloropyridine moietyBinding to protein targets
Metabolic stability
Modulation of lipophilicity
Various kinase inhibitors
Antimicrobial agents
4-Alkoxy substituentHydrogen bond acceptor
Conformational control
Pharmacokinetic modulation
Serotonin receptor modulators
Anti-inflammatory agents
Terminal alkeneSite for prodrug formation
Reactive handle for bioconjugation
Potential for metabolism studies
Various natural products
Cross-linking agents

The development of piperidinylmethyl-substituted pyridines for various biological applications, as suggested by compounds like 2-chloro-4-(piperidin-1-ylmethyl)pyridine , indicates the potential utility of functionalized pyridines in pharmaceutical research.

Analytical Methods and Characterization

Chromatographic Analysis

For the analysis and purification of 2-Chloro-4-(pent-4-en-1-yloxy)pyridine, several chromatographic techniques would be applicable:

  • High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (C18) with appropriate mobile phase systems (typically acetonitrile/water mixtures)

  • Gas Chromatography (GC), possibly coupled with Mass Spectrometry (GC-MS), which would be particularly useful for confirming the molecular weight and fragmentation pattern

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

  • Column chromatography for preparative purification, similar to the methods mentioned for related compounds containing pent-4-en-1-yl groups

Spectroscopic Identification and Structural Confirmation

Comprehensive characterization of 2-Chloro-4-(pent-4-en-1-yloxy)pyridine would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR for proton environments

    • 13C NMR for carbon environments

    • 2D techniques (COSY, HSQC, HMBC) for structural confirmation

  • Infrared (IR) Spectroscopy for functional group identification

  • Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • UV-Visible Spectroscopy for chromophore characterization

  • X-ray crystallography (if crystalline) for definitive structural determination

Similar analytical approaches are mentioned in the literature for related compounds, such as the supplementary crystallographic data referenced for trifluoromethylated pyridines .

Hazard TypePotential ConcernsRecommended Precautions
Physical HazardsUnknown flammability
Potential reactivity of terminal alkene
Avoid heat, flames, and ignition sources
Store in cool, dry conditions
Health HazardsPotential skin and eye irritation
Possible respiratory irritation
Unknown acute and chronic toxicity
Use appropriate personal protective equipment
Work in well-ventilated areas
Avoid skin and eye contact
Environmental ConcernsUnknown aquatic toxicity
Potential persistence
Proper disposal according to local regulations
Avoid environmental release

Based on the hazard information for related pyridine compounds , standard laboratory safety practices would be recommended when handling this compound, including the use of appropriate personal protective equipment, adequate ventilation, and proper disposal procedures.

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